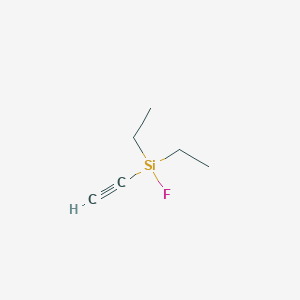
Diethyl(ethynyl)fluorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(ethynyl)fluorosilane is an organosilicon compound characterized by the presence of ethynyl, diethyl, and fluorine groups attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
Diethyl(ethynyl)fluorosilane can be synthesized through various methods. One common approach involves the reaction of diethylfluorosilane with an ethynylating agent under controlled conditions. The reaction typically requires a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Safety measures are also crucial due to the reactivity of the starting materials and the potential hazards associated with the production process.
化学反応の分析
Types of Reactions
Diethyl(ethynyl)fluorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide (NaNH2) or organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce various silanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
科学的研究の応用
Diethyl(ethynyl)fluorosilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of bioactive molecules and as a precursor for silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component of medical devices.
Industry: this compound is utilized in the production of advanced materials, including polymers and coatings with unique properties.
作用機序
The mechanism of action of diethyl(ethynyl)fluorosilane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds with other molecules. These interactions influence the compound’s reactivity and its ability to form stable complexes with other chemical entities. The silicon atom provides a versatile platform for further functionalization, enabling the design of molecules with specific properties.
類似化合物との比較
Similar Compounds
Diethylfluorosilane: Lacks the ethynyl group, resulting in different reactivity and applications.
Ethynylfluorosilane: Contains only the ethynyl and fluorine groups, making it less versatile compared to diethyl(ethynyl)fluorosilane.
Triethylfluorosilane: Has three ethyl groups, leading to different steric and electronic properties.
Uniqueness
This compound stands out due to the combination of ethynyl, diethyl, and fluorine groups, which confer unique reactivity and potential for diverse applications. The presence of the ethynyl group allows for further functionalization, while the fluorine atom enhances the compound’s stability and reactivity.
特性
CAS番号 |
61210-43-3 |
|---|---|
分子式 |
C6H11FSi |
分子量 |
130.23 g/mol |
IUPAC名 |
diethyl-ethynyl-fluorosilane |
InChI |
InChI=1S/C6H11FSi/c1-4-8(7,5-2)6-3/h1H,5-6H2,2-3H3 |
InChIキー |
VBCSOPRPDPYHFW-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(C#C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



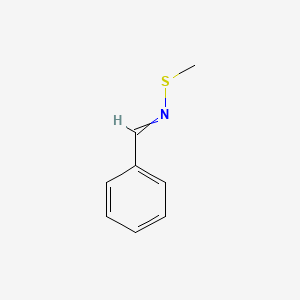
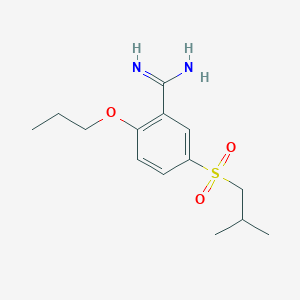

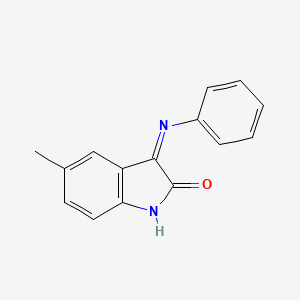

![N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14594383.png)
![3-Amino-6-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]pyrazine-2-carbonitrile](/img/structure/B14594391.png)
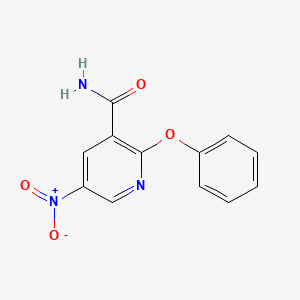

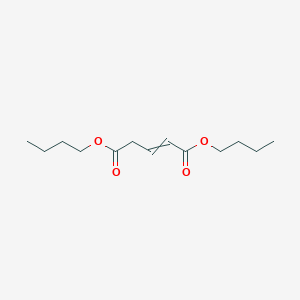
![(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)methanol](/img/structure/B14594412.png)
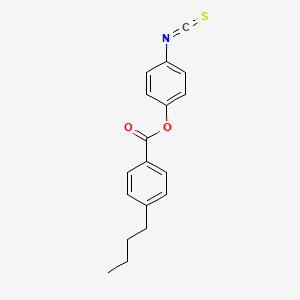
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
